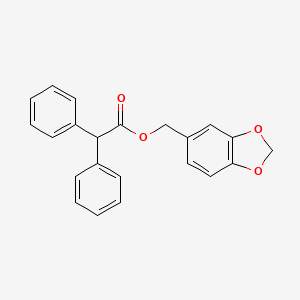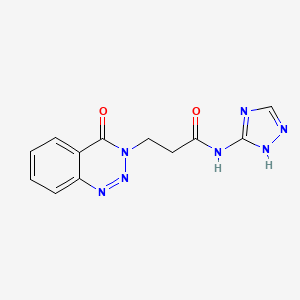
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol ist eine chemische Verbindung, die zur Benzimidazol-Familie gehört. Benzimidazole sind heterocyclische aromatische organische Verbindungen, die für ihre breite Palette biologischer Aktivitäten bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte beinhaltet:
Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern kann durch Kondensation von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen synthetisiert werden.
Alkylierung: Der Benzimidazol-Kern wird dann mit einem Undecylhalogenid (wie Undecylbromid) in Gegenwart einer Base wie Kaliumcarbonat alkyliert, um die Undecylgruppe einzuführen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und Prozessautomatisierung beinhalten, um die Produktion effizient zu skalieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Ethan-1-ol-Einheit kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Der Benzimidazolring kann Reduktionsreaktionen eingehen, um Dihydrobenzimidazol-Derivate zu bilden.
Substitution: Die Wasserstoffatome am Benzimidazolring können durch verschiedene funktionelle Gruppen durch elektrophile oder nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Acylchloride werden unter geeigneten Bedingungen verwendet.
Hauptprodukte:
- Die Oxidation der Ethan-1-ol-Einheit bildet Aldehyde oder Carbonsäuren.
- Die Reduktion des Benzimidazolrings bildet Dihydrobenzimidazol-Derivate.
- Substitutionsreaktionen ergeben verschiedene funktionalisierte Benzimidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antiviraler und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien, Beschichtungen und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Benzimidazol-Kern kann an verschiedene Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Undecylgruppe erhöht die Lipophilie der Verbindung und verbessert so ihre Fähigkeit, Zellmembranen zu durchdringen. Die Ethan-1-ol-Einheit kann an Wasserstoffbrückenbindungen teilnehmen und so die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen weiter beeinflussen.
Ähnliche Verbindungen:
- 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Octylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Hexylbenzimidazol-2-yl)ethan-1-ol
Vergleich: this compound ist aufgrund des Vorhandenseins der Undecylgruppe einzigartig, die im Vergleich zu Derivaten mit kürzeren Alkylketten eine erhöhte Lipophilie bietet. Dies kann zu einer verbesserten biologischen Aktivität und Membranpermeabilität führen.
Wirkmechanismus
The mechanism of action of 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The undecyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The ethan-1-ol moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Decylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Octylbenzimidazol-2-yl)ethan-1-ol
- 1-(1-Hexylbenzimidazol-2-yl)ethan-1-ol
Comparison: 1-(1-Undecylbenzimidazol-2-yl)ethan-1-ol is unique due to the presence of the undecyl group, which provides enhanced lipophilicity compared to shorter alkyl chain derivatives This can result in improved biological activity and membrane permeability
Eigenschaften
Molekularformel |
C20H32N2O |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1-(1-undecylbenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C20H32N2O/c1-3-4-5-6-7-8-9-10-13-16-22-19-15-12-11-14-18(19)21-20(22)17(2)23/h11-12,14-15,17,23H,3-10,13,16H2,1-2H3 |
InChI-Schlüssel |
LZZWHKYOQMQTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)


![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158414.png)
![2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B12158420.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)
![ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158429.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12158433.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158434.png)
![(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one](/img/structure/B12158436.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12158451.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12158458.png)
